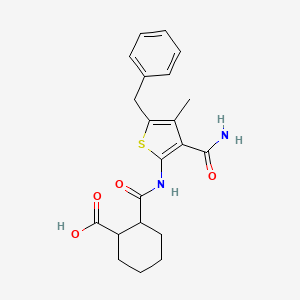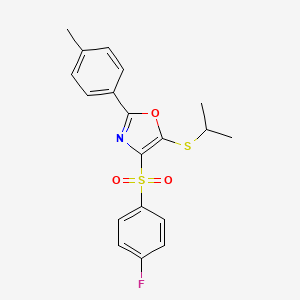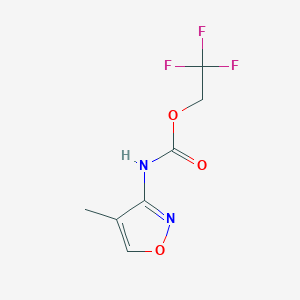![molecular formula C20H29NO4S B2747302 N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 445473-51-8](/img/structure/B2747302.png)
N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of adamantyl and homoadamantyl-substituted compounds is frequently achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The rearrangement of adamantylmethyl and 3-homoadamantyl groups provides entry to both 3-homoadamantyl and 1-homoadamantyl-substituted hydroxy acids .Molecular Structure Analysis
The molecular structure of “N-[2-(1-Adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide” is unique and contributes to its potential applications in various scientific research. The adamantyl group is a bulky, rigid moiety that can influence the properties of the molecule .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Aplicaciones Científicas De Investigación
Reductions with Lithium in Amines
- The study by Garst et al. (2000) discusses reductions of several compounds with lithium, including 1-adamantane-p-toluenesulfonamide, which is closely related to the compound . This research highlights the application in debenzylation processes and offers insights into the reactivity of adamantane derivatives under specific conditions (Garst et al., 2000).
Host-Guest Chemistry
- Ogoshi et al. (2008) investigated para-bridged pillar[5]arenes and their interaction with adamantyl derivatives. This research provides insights into the molecular recognition and binding properties of adamantyl groups in host-guest chemistry (Ogoshi et al., 2008).
Polymer Chemistry
- A study by Hori et al. (2011) on Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) showcases the use of adamantane derivatives in polymer chemistry, indicating their potential in material science and engineering (Hori et al., 2011).
Electrosynthesis and Characterization
- Moustafid et al. (1991) researched the electrosynthesis of polymers using adamantyl derivatives, highlighting their potential in creating new materials with specific electrical properties (Moustafid et al., 1991).
Chemical Synthesis and Characterization
- Several studies, such as those by Catsoulacos and Camoutsis (1976, 1971), focus on the synthesis of various benzothiazepine derivatives and benzothiazinones using adamantyl and similar sulfonamide structures. These works contribute to the understanding of the synthetic versatility and applications of these compounds in chemical synthesis (Catsoulacos & Camoutsis, 1976; Catsoulacos, 1971).
Computational Chemistry
- Murthy et al. (2018) conducted a detailed computational study on a sulfonamide molecule, providing insights into the structural and electronic properties of such compounds, which could be extrapolated to similar adamantyl derivatives (Murthy et al., 2018).
Propiedades
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-24-18-4-3-17(10-19(18)25-2)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNGGRNEUJAUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2747220.png)

![N-(cyanomethyl)-2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetamide](/img/structure/B2747224.png)
![ethyl 2-(2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate](/img/structure/B2747225.png)
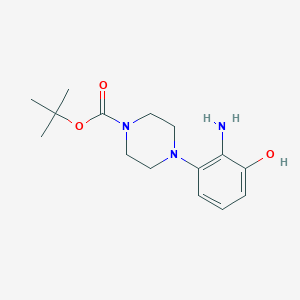
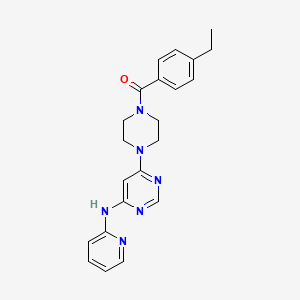
![2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile](/img/structure/B2747232.png)
![3-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2747233.png)
